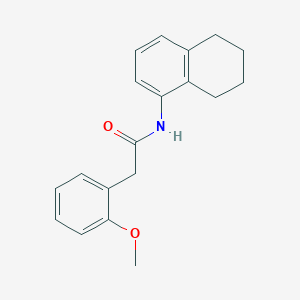
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one exhibits significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is its potential application in the treatment of various diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of this compound is its potential toxicity and side effects, which need to be thoroughly studied before its clinical use.
Orientations Futures
There are several future directions for the study of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one. Firstly, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to evaluate its potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Moreover, the potential toxicity and side effects of this compound need to be thoroughly studied to ensure its safety for clinical use.
Conclusion
In conclusion, 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has significant potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It exhibits significant anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and the potential toxicity and side effects of this compound.
Méthodes De Synthèse
The synthesis of 5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-mercaptoacetophenone with 1-bromo-3-chloropropane in the presence of potassium carbonate. The obtained intermediate is then reacted with piperidine to obtain the final product.
Applications De Recherche Scientifique
5-(1-methylpropylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-9(2)10-11(15)13-12(16-10)14-7-5-4-6-8-14/h3-8H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQBGNRXUMAQJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)N=C(S1)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/1\C(=O)N=C(S1)N2CCCCC2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-butan-2-ylidene-2-piperidin-1-yl-1,3-thiazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)

![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)

![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)




![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)

